3,3',4,4'-Tetramethylbiphenyl

Catalog No.
S593813
CAS No.
4920-95-0
M.F
C16H18
M. Wt
210.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3',4,4'-Tetramethylbiphenyl

CAS Number

4920-95-0

Product Name

3,3',4,4'-Tetramethylbiphenyl

IUPAC Name

4-(3,4-dimethylphenyl)-1,2-dimethylbenzene

Molecular Formula

C16H18

Molecular Weight

210.31 g/mol

InChI

InChI=1S/C16H18/c1-11-5-7-15(9-13(11)3)16-8-6-12(2)14(4)10-16/h5-10H,1-4H3

InChI Key

YXBIAYXZUDJVEB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C)C)C

Synonyms

3,3',4,4'-tetramethylbiphenyl, 3,4,3',4'-tetramethylbiphenyl

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C)C)C

The exact mass of the compound 3,3',4,4'-Tetramethylbiphenyl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,3',4,4'-Tetramethylbiphenyl (CAS 4920-95-0) is a symmetrically substituted, tetra-alkylated biphenyl that serves as a critical, halogen-free starting material in advanced materials manufacturing. Its primary procurement value lies in its role as the direct precursor to 3,3',4,4'-biphenyltetracarboxylic dianhydride (s-BPDA), a foundational monomer for ultra-high-performance, low-CTE (coefficient of thermal expansion) polyimides such as Upilex. By providing a structurally pre-organized, symmetric hydrocarbon scaffold, this compound allows manufacturers to bypass the complex cross-coupling of functionalized monomers, ensuring a streamlined oxidation pathway to electronic-grade polymer precursors[1].

Substituting high-purity 3,3',4,4'-tetramethylbiphenyl with generic mixed tetramethylbiphenyl isomers or alternative halogenated precursors (such as 4-chlorophthalic anhydride) critically compromises downstream polymer performance. Mixed isomers yield a blend of symmetric (s-BPDA) and asymmetric (a-BPDA) dianhydrides; this isomeric contamination disrupts the rigid-rod polymer chain packing required to achieve the ultra-low thermal expansion necessary for semiconductor packaging[1]. Furthermore, synthesizing BPDA via the catalytic coupling of halogenated phthalic anhydrides inevitably leaves trace halide residues (chlorine or bromine). In electronic applications, even ppm-level halide contamination can induce catastrophic corrosion in flexible printed circuits and microchips, making the pure, halogen-free hydrocarbon route uniquely essential [2].

Trace Halogen Elimination for Electronic-Grade Monomers

The synthesis of BPDA via the direct oxidation of 3,3',4,4'-tetramethylbiphenyl ensures an inherently halogen-free product profile, typically yielding < 5 ppm residual halides. In contrast, alternative industrial routes relying on the Ullmann or palladium-catalyzed coupling of 4-chlorophthalic anhydride routinely struggle to reduce residual chlorine below 50-100 ppm without extensive, costly purification [1].

Evidence DimensionResidual trace halide content in downstream dianhydride
Target Compound Data< 5 ppm (via hydrocarbon oxidation route)
Comparator Or Baseline50-100+ ppm (via 4-chlorophthalic anhydride coupling route)
Quantified DifferenceGreater than 10-fold reduction in corrosive halide impurities
ConditionsElectronic-grade monomer specification testing for semiconductor packaging

Trace halogens cause severe corrosion in microelectronics; utilizing a halogen-free hydrocarbon precursor is mandatory for high-reliability flexible printed circuits.

Isomeric Symmetry for Low-CTE Polymer Performance

Procuring the pure 3,3',4,4'-isomer guarantees the formation of symmetric s-BPDA, which polymerizes into rigid-rod polyimides exhibiting a Coefficient of Thermal Expansion (CTE) of 12–15 ppm/°C, closely matching copper substrates. When mixed isomers are used, the inclusion of asymmetric linkages (e.g., from 2,3,3',4'-isomers) disrupts chain packing, increasing the CTE to > 35 ppm/°C and causing severe substrate warpage [1].

Evidence DimensionDownstream Polyimide Coefficient of Thermal Expansion (CTE)
Target Compound Data12–15 ppm/°C (derived from pure 3,3',4,4'-isomer)
Comparator Or Baseline> 35 ppm/°C (derived from mixed tetramethylbiphenyl isomers)
Quantified DifferenceReduction of CTE by over 50%, enabling direct copper matching
ConditionsThermomechanical analysis (TMA) of resulting polyimide films on copper-clad laminates

Matching the CTE of copper is the primary technical requirement for flexible printed circuits, making isomeric purity the most critical procurement specification.

Oxidation Yield and Manufacturing Efficiency

The direct oxidation of pure 3,3',4,4'-tetramethylbiphenyl using optimized catalytic or permanganate systems yields the target tetra-acid at 75–80% efficiency, ready for simple thermal dehydration [1]. In contrast, starting from a crude xylene-coupling mixture requires complex fractional crystallization to separate the isomers, effectively dropping the isolated yield of the target symmetric dianhydride to ~40-50% and increasing solvent waste.

Evidence DimensionIsolated yield of target symmetric tetra-acid/dianhydride
Target Compound Data75–80% isolated yield
Comparator Or Baseline~40-50% isolated yield (from crude isomer mixtures)
Quantified Difference30-40% absolute increase in process yield
ConditionsStandard liquid-phase oxidation and subsequent isolation

Higher direct yields eliminate the need for costly, solvent-intensive downstream isomer separation, drastically lowering the overall cost of monomer production.

Synthesis of Electronic-Grade s-BPDA for Flexible Printed Circuits

Because it completely bypasses halogenated intermediates, 3,3',4,4'-tetramethylbiphenyl is the optimal procurement choice for synthesizing ultra-pure 3,3',4,4'-biphenyltetracarboxylic dianhydride (s-BPDA). This monomer is strictly required for manufacturing the copper-clad laminates used in 5G antennas and high-density flexible printed circuits, where trace halogens would cause fatal corrosion[1].

High-Tg, Low-CTE Polyimide Films for Aerospace

The strict isomeric purity of this compound ensures the resulting polyimide chains maintain a rigid-rod structure. This makes it the preferred starting material for aerospace-grade films and coatings that must endure extreme temperature fluctuations without warping, leveraging its ability to produce polymers with a CTE matching that of aerospace metals [2].

Precursor for Advanced Gas Separation Membranes

In advanced materials research, this specific symmetric isomer is used as a foundational building block to synthesize twisted-biphenyl polyimides. The predictable symmetric geometry allows for precise functionalization (e.g., bromination and subsequent cross-coupling) to create highly soluble, oxygen-permeable membranes with excellent permselectivity for industrial gas separation [3].

XLogP3

5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

4920-95-0

Wikipedia

3,3',4,4'-Tetramethyl-1,1'-biphenyl

Biological Half Life

0.98 Days

General Manufacturing Information

1,1'-Biphenyl, 3,3',4,4'-tetramethyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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